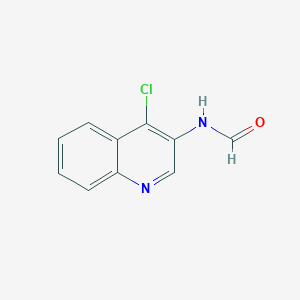
N-(4-chloroquinolin-3-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloroquinolin-3-yl)formamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group at the 4-position and a formamide group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloroquinolin-3-yl)formamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of microwave irradiation or ionic liquids, are also being explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-chloroquinolin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products:
- Quinoline N-oxides (oxidation)
- Aminoquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Wissenschaftliche Forschungsanwendungen
Synthesis of N-(4-chloroquinolin-3-yl)formamide
The synthesis of this compound typically involves the reaction of 4-chloroquinoline derivatives with formamide under controlled conditions. Various methodologies have been developed to optimize yield and purity, including:
- Refluxing in polar solvents : This method enhances solubility and reaction kinetics.
- Catalytic approaches : Utilizing Lewis acids or metal catalysts can improve reaction efficiency.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacteria and fungi. A study highlighted the compound's effectiveness against several strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. This compound has shown promise in inhibiting tumor growth in vitro and in vivo. A notable study reported its efficacy against pancreatic cancer cells, indicating a novel mechanism of action that involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in cancer cells .
Antimalarial Effects
The compound's structural similarity to known antimalarials like chloroquine suggests potential activity against malaria parasites. Preliminary studies have indicated moderate potency against Plasmodium falciparum, with ongoing research aimed at optimizing its pharmacokinetic properties for better efficacy .
Case Studies
Several case studies illustrate the applications of this compound in medicinal research:
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives, including this compound, assessed their antimicrobial activity through disk diffusion methods. Results showed that the compound exhibited significant inhibition zones against both gram-positive and gram-negative bacteria, supporting its development as an antimicrobial agent .
Case Study 2: Anticancer Mechanism Exploration
In vivo studies using mouse models demonstrated that this compound significantly reduced tumor size and improved survival rates in pancreatic cancer models. The mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of N-(4-chloroquinolin-3-yl)formamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-chloroquinolin-3-yl)formamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also contains a quinoline ring but with different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and biological activities.
Amodiaquine: Another antimalarial compound with a similar quinoline structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H7ClN2O |
|---|---|
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
N-(4-chloroquinolin-3-yl)formamide |
InChI |
InChI=1S/C10H7ClN2O/c11-10-7-3-1-2-4-8(7)12-5-9(10)13-6-14/h1-6H,(H,13,14) |
InChI-Schlüssel |
SLSHTWGIKUFRSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)NC=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













